molecular formula C24H16BrN B13642310 9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole

9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole

Cat. No.: B13642310
M. Wt: 398.3 g/mol
InChI Key: SNIJJHKDGAFZOW-UHFFFAOYSA-N
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Description

9-(4’-Bromo-[1,1’-biphenyl]-3-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with a 4’-bromo-[1,1’-biphenyl]-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4’-Bromo-[1,1’-biphenyl]-3-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a bromo-substituted biphenyl is coupled with a carbazole derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4’-Bromo-[1,1’-biphenyl]-3-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.

    Substitution: The bromo group can be substituted with different nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(4’-Bromo-[1,1’-biphenyl]-3-yl)-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.

Industry

In the industrial sector, 9-(4’-Bromo-[1,1’-biphenyl]-3-yl)-9H-carbazole is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it a valuable component in these technologies.

Mechanism of Action

The mechanism of action of 9-(4’-Bromo-[1,1’-biphenyl]-3-yl)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: A simpler biphenyl derivative with a bromo substituent.

    Carbazole: The core structure of the compound, which is a tricyclic aromatic amine.

    9-Phenylcarbazole: A similar compound with a phenyl group instead of a bromo-biphenyl group.

Uniqueness

9-(4’-Bromo-[1,1’-biphenyl]-3-yl)-9H-carbazole is unique due to the combination of the carbazole core and the bromo-biphenyl substituent. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.

Properties

IUPAC Name

9-[3-(4-bromophenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIJJHKDGAFZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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